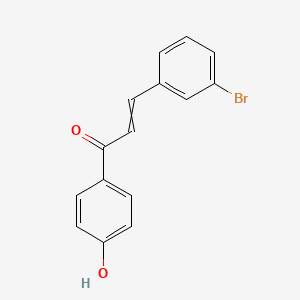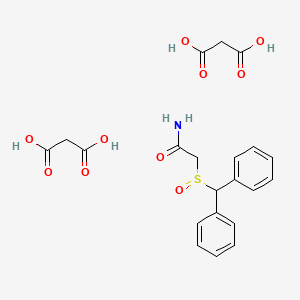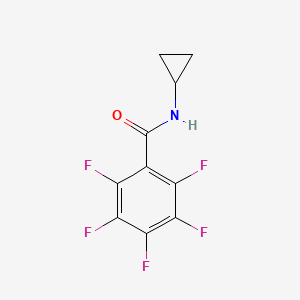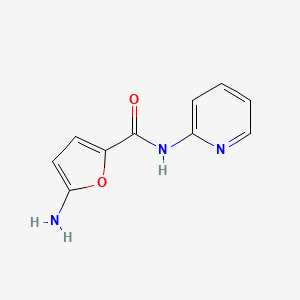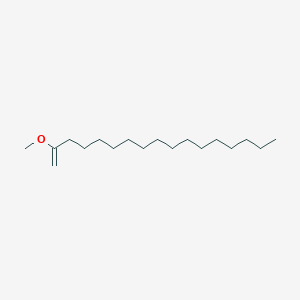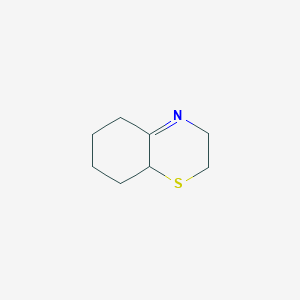![molecular formula C14H14N2O3 B14226884 N-[4-(dihydroxyamino)-2-methylphenyl]benzamide CAS No. 500586-78-7](/img/structure/B14226884.png)
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of a benzamide moiety with a dihydroxyamino group and a methyl group attached to the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dihydroxyamino)-2-methylphenyl]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the continuous flow process is often employed for the synthesis of benzamide derivatives. For instance, a microreactor system can be used to synthesize N-[3-amino-4-methylphenyl]benzamide by acylating 4-methylbenzene-1,3-diamine with benzoic anhydride . This method allows for precise control over reaction conditions and efficient production.
化学反応の分析
Types of Reactions
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
科学的研究の応用
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
作用機序
The mechanism of action of N-[4-(dihydroxyamino)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The dihydroxyamino group can form hydrogen bonds with target proteins, influencing their activity. This compound may also inhibit certain enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Similar in structure but with an amino group instead of a dihydroxyamino group.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains a hydroxy and nitro group, showing moderate antibacterial activities.
Uniqueness
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dihydroxyamino group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
500586-78-7 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
N-[4-(dihydroxyamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C14H14N2O3/c1-10-9-12(16(18)19)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-9,18-19H,1H3,(H,15,17) |
InChIキー |
HQGYVVWEJAHJQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(O)O)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)
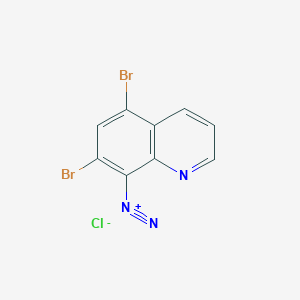
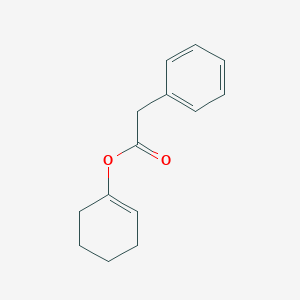
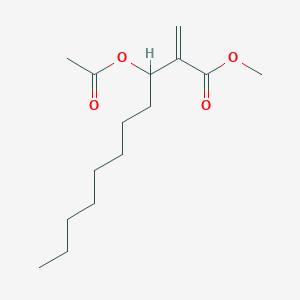
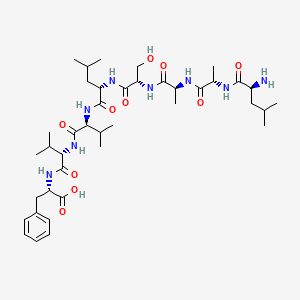
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
